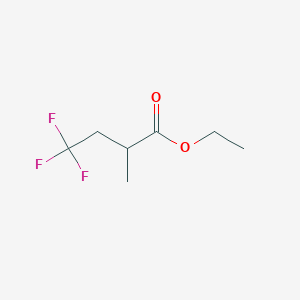

2-メチル-4,4,4-トリフルオロ酪酸エチル

説明

Ethyl 4,4,4-trifluoro-2-methylbutanoate is a synthetic organic compound that is used in various industrial and scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water and a variety of organic solvents. It is commonly used as a reagent in organic synthesis, as a solvent, and as a biomarker. It has also been used in the development of new drugs, as a food additive, and in the manufacture of plastics and other materials.

科学的研究の応用

ESR/EPR分光法におけるスピントラッピング

2-メチル-4,4,4-トリフルオロ酪酸エチルは、電子スピン共鳴(ESR)または電子常磁性共鳴(EPR)分光法におけるスピントラッピング試薬として使用されます。 この技術は、フリーラジカルなど、不対電子を持つ化学種の検出と研究に使用されます .

グリニャール試薬の合成

この化合物は、3-クロロ-1,1,1-トリフルオロプロパンから得られるグリニャール試薬から合成することができます。 グリニャール試薬は、さまざまな有機化合物の合成に広く使用されています .

金属触媒反応における位置選択性研究

4,4,4-トリフルオロ-2-ブチン酸エチルは、関連する化合物であり、シクロメタル化されたイリジウムおよびロジウム錯体との挿入反応の位置選択性を調査するために使用されてきました。 この研究は、触媒プロセスを理解し、改善するために重要です .

プロテオミクス研究

2-メチル-4,4,4-トリフルオロ酪酸エチルは、プロテオミクス研究アプリケーション向けの特殊製品として購入できます。 プロテオミクスは、特に構造と機能に焦点を当て、タンパク質の包括的な研究です .

作用機序

Target of Action

Ethyl 2-methyl-4,4,4-trifluorobutyrate, also known as Ethyl 4,4,4-trifluoro-2-methylbutanoate, is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . In this context, the primary targets of this compound are free radicals generated during various chemical reactions .

Mode of Action

In ESR/EPR spectroscopy, Ethyl 2-methyl-4,4,4-trifluorobutyrate acts as a spin trap, meaning it reacts with short-lived free radicals to form more stable products that can be studied at leisure . The compound’s trifluorobutanoate group is responsible for trapping the free radicals, while the ethyl and methyl groups contribute to the stability of the resulting adduct .

Result of Action

The primary result of the action of Ethyl 2-methyl-4,4,4-trifluorobutyrate is the formation of stable radical adducts that can be analyzed using ESR/EPR spectroscopy. This allows researchers to identify and quantify free radicals in a sample, providing valuable insights into the chemical reactions that produced them .

特性

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNZGOFOWCNVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929479 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136564-76-6 | |

| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136564-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

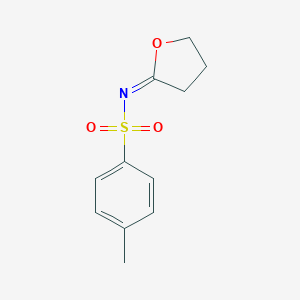

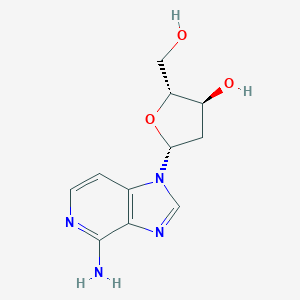

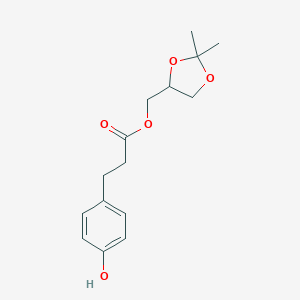

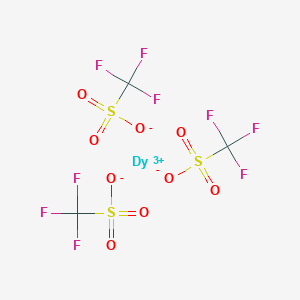

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)